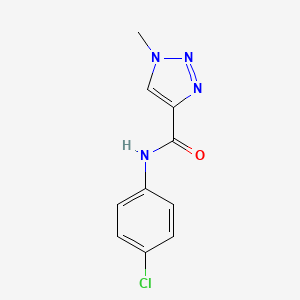

N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O/c1-15-6-9(13-14-15)10(16)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTZIRPILHXWHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:

Preparation of Azide: The azide precursor is synthesized by reacting 4-chloroaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield 4-chlorophenyl azide.

Preparation of Alkyne: The alkyne precursor, 1-methyl-1H-1,2,3-triazole-4-carboxylic acid, is synthesized through the reaction of propargyl alcohol with hydrazoic acid.

Cycloaddition Reaction: The azide and alkyne precursors are combined in the presence of a copper(I) catalyst to form N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The triazole ring can be involved in redox reactions, although these are less common.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

Substitution: Products will vary depending on the nucleophile used.

Oxidation: Oxidized derivatives of the triazole ring.

Hydrolysis: 4-chlorophenylamine and 1-methyl-1H-1,2,3-triazole-4-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit notable antimicrobial properties. N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has shown effectiveness against a range of bacterial and fungal pathogens. Studies have demonstrated its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal species. The mechanism of action typically involves interference with the synthesis of nucleic acids or cell wall components in microorganisms .

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly against breast cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle progression . Molecular docking studies suggest that N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide interacts with key proteins involved in cancer cell proliferation, making it a candidate for further development as an anticancer agent .

Synthetic Methods

The synthesis of N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. Common methods include:

- Click Chemistry : Utilizing azides and alkynes to form triazole rings with high efficiency.

- Condensation Reactions : Combining amines and carboxylic acids to form amides.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Efficacy

A study conducted on various derivatives of triazole compounds, including N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, highlighted its antimicrobial activity against resistant strains of bacteria. The compound was found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a new therapeutic option in combating antibiotic resistance .

Anticancer Studies

In a recent case study involving xenograft models of lung cancer, administration of N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide resulted in significant tumor reduction compared to control groups. This study supports the notion that this compound may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the methyl group, which can affect its binding affinity and specificity.

N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-5-carboxamide: The position of the carboxamide group is different, which can influence its reactivity and biological activity.

N-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxamide:

Uniqueness

N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern on the triazole ring, which can confer distinct biological activities and chemical reactivity. Its ability to participate in “click chemistry” reactions also makes it a valuable building block in synthetic chemistry.

Biologische Aktivität

N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. Triazoles are known for their roles in various therapeutic applications, including antifungal, anticancer, and anti-inflammatory activities. This article explores the biological activity of N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is C10H9ClN4O. The compound features a triazole ring substituted with a 4-chlorophenyl group and a carboxamide functional group.

Table 1: Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C10H9ClN4O |

| Molecular Weight | 232.66 g/mol |

| SMILES | CN1=CN(C(=O)N=C1C2=CC=C(C=C2)Cl)C |

| InChIKey | BVBOJSLEUHHRNY-UHFFFAOYSA-N |

Synthesis

The synthesis of N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a one-pot reaction method combining amidines and carboxylic acids. This method has been shown to yield high purity and good yields of the target compound.

Antifungal Activity

Triazoles are primarily recognized for their antifungal properties. Studies have indicated that compounds with triazole scaffolds exhibit significant antifungal activity against various fungal strains. For instance, derivatives similar to N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide have demonstrated efficacy against Candida spp. and Aspergillus spp. .

Anticancer Activity

Emerging research suggests that triazole derivatives can inhibit cancer cell proliferation. Specifically, N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has shown potential in inhibiting the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have reported IC50 values indicating its potency against breast and lung cancer cells .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antifungal | Inhibition of fungal growth | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Reduction in inflammatory markers |

The mechanism by which N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide exerts its biological effects is likely multifaceted:

- Inhibition of Enzymes : Triazoles can inhibit enzymes critical for fungal cell wall synthesis.

- Cell Cycle Interference : The compound may disrupt the normal cell cycle in cancer cells.

Further studies are needed to elucidate the precise molecular targets and pathways affected by this compound.

Case Study 1: Antifungal Efficacy

In a comparative study involving several triazole derivatives, N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide was evaluated against standard antifungal agents. The results showed comparable efficacy with reduced cytotoxicity towards human cells .

Case Study 2: Cancer Cell Lines

A recent study assessed the anticancer activity of several triazole compounds in vitro. The results indicated that N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide significantly reduced cell viability in MCF7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values lower than those of conventional chemotherapeutics .

Q & A

Q. What are the standard synthetic routes for N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Key steps include:

- Formation of the triazole core via click chemistry using azide and alkyne precursors.

- Substitution with a 4-chlorophenyl group using palladium catalysts or nucleophilic aromatic substitution.

- Amidation with methylamine derivatives under anhydrous conditions. Solvents like DMF or acetonitrile and bases such as K₂CO₃ are critical for reaction efficiency. Yield optimization often requires temperature control (60–80°C) and inert atmospheres .

Q. Which characterization techniques are essential for confirming the compound’s structure?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and purity.

- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight confirmation.

- X-ray Crystallography: For definitive structural elucidation, often refined using SHELXL (e.g., bond lengths, angles) .

- HPLC: Purity assessment (>95% is standard for pharmacological studies).

Q. What are the primary biological activities reported for this compound?

Initial screens indicate:

- Anticancer activity: IC₅₀ values of 10–50 μM against MCF-7 and HCT-116 cell lines.

- Antimicrobial effects: Moderate inhibition of E. coli and S. aureus (MIC: 25–100 μg/mL).

- Enzyme inhibition: Potential kinase/modulatory activity, though exact targets require validation .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability and environmental sustainability?

- Catalyst optimization: Replace Cu(I) with Ru(II) for regioselective triazole formation.

- Flow chemistry: Continuous flow reactors reduce reaction times and improve reproducibility.

- Green solvents: Use cyclopentyl methyl ether (CPME) or ethanol to replace DMF .

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies often arise from:

- Substituent effects: Compare analogs (e.g., replacing 4-chlorophenyl with 4-fluorophenyl alters log P and bioavailability).

- Assay conditions: Standardize cell lines (e.g., NCI-H522 vs. HepG2) and incubation times.

- Data normalization: Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate results .

Q. How is computational modeling integrated into mechanistic studies?

- Molecular docking: Predict binding affinities to kinases (e.g., c-Met) using AutoDock Vina.

- QSAR analysis: Correlate substituent electronic properties (Hammett constants) with activity.

- MD simulations: Assess stability of compound-target complexes (e.g., 100 ns simulations in GROMACS) .

Q. What advanced techniques validate the compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to purified receptors.

- Cryo-EM: Resolve structural changes in target proteins upon ligand binding.

- Metabolomics: Track downstream metabolic pathway disruptions via LC-MS .

Methodological Notes

- Contradiction Analysis: Cross-validate bioactivity using orthogonal assays (e.g., ATP depletion vs. apoptosis markers).

- Structural Refinement: Employ twin refinement in SHELXL for crystals with pseudo-symmetry .

- SAR Workflow: Synthesize >10 analogs with systematic substituent variations to establish trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.